molecular formula C14H16N2 B2829207 (But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine CAS No. 1384793-16-1

(But-2-yn-1-yl)(prop-2-yn-1-yl)[2-(pyridin-2-yl)ethyl]amine

Cat. No. B2829207
CAS RN: 1384793-16-1
M. Wt: 212.296
InChI Key: GFADQFYCJWJADQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including alkynes (but-2-yn-1-yl and prop-2-yn-1-yl) and an amine group (2-(pyridin-2-yl)ethyl]amine). These groups suggest that the compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The presence of alkynes suggests that the molecule has regions of high electron density, which could make it reactive. The amine group is a common functional group in organic chemistry and is known for its ability to participate in a variety of chemical reactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the alkynes and the amine group. Alkynes can participate in addition reactions, while amines can act as nucleophiles and bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of an amine could make the compound a weak base. The alkynes could make the compound relatively reactive .

Safety and Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety profile .

Future Directions

The study and development of new organic compounds is a vibrant field of research with potential applications in areas like medicine, materials science, and chemical synthesis. This compound, with its combination of functional groups, could be of interest in these areas .

properties

IUPAC Name

N-prop-2-ynyl-N-(2-pyridin-2-ylethyl)but-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2/c1-3-5-12-16(11-4-2)13-9-14-8-6-7-10-15-14/h2,6-8,10H,9,11-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFADQFYCJWJADQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN(CCC1=CC=CC=N1)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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